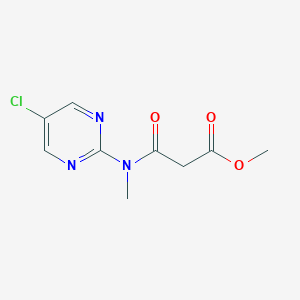
Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is a chemical compound with the molecular formula C8H9ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular weight of “Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is 200.62 . The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC, or others .Applications De Recherche Scientifique
Cancer Research
“Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” could potentially be used in cancer research. It has been found that pyrimidine derivatives play a crucial role in the mid-anaphase process of cellular mitosis . Cdc20, a promising drug target in cancer research, is inhibited by certain pyrimidine derivatives . This compound, being a pyrimidine derivative, could potentially have similar properties and could be used in the development of new cancer treatments.
Anti-inflammatory Applications
Pyrimidine derivatives have been found to have anti-inflammatory properties . They have been used in the synthesis of compounds assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities . Given that “Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is a pyrimidine derivative, it could potentially be used in similar applications.
Development of New Pharmaceuticals
Pyrimidine derivatives are widely used in the development of new pharmaceuticals . They are often used as building blocks in the synthesis of complex molecules due to their versatile chemical properties . “Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate”, being a pyrimidine derivative, could potentially be used in the synthesis of new pharmaceuticals.
Propriétés
IUPAC Name |
methyl 3-[(5-chloropyrimidin-2-yl)-methylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-13(7(14)3-8(15)16-2)9-11-4-6(10)5-12-9/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNCSOZTAYSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=N1)Cl)C(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

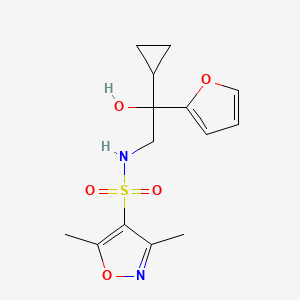
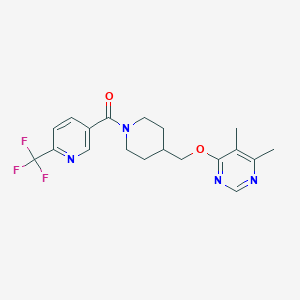
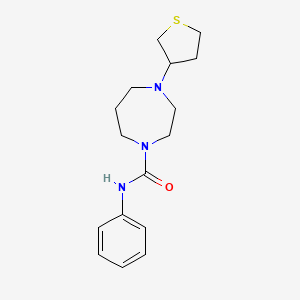
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)
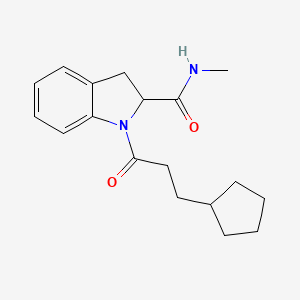
![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)


![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)
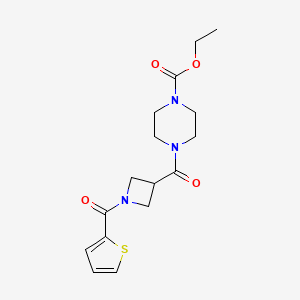
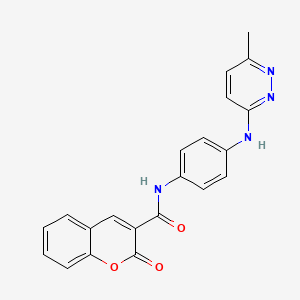
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)